An In-depth Technical Guide to 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine, a heterocyclic compound with significant potential in drug discovery and development. Despite the current scarcity of direct experimental data for this specific molecule, this paper extrapolates from the well-established chemistry and pharmacology of the aminopyrazole scaffold to present its likely chemical structure, physicochemical properties, and a plausible synthetic route. Furthermore, we delve into the prospective biological activities and therapeutic applications, with a particular focus on its potential as a kinase inhibitor. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in the pharmaceutical industry, providing both theoretical grounding and practical insights to stimulate further investigation into this promising compound.
Introduction: The Prominence of the Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3][4] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][5][6] The introduction of an amino group to the pyrazole ring further enhances its drug-like properties, creating a versatile framework for interaction with various biological targets.[1][2] Aminopyrazoles are particularly renowned for their role as kinase inhibitors, with several compounds having advanced into clinical trials for the treatment of cancer and inflammatory diseases.[7][8][9][10]
This guide focuses on the specific, yet under-documented, derivative, 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. By leveraging the extensive knowledge base of analogous compounds, we aim to provide a detailed projection of its chemical and biological profile, thereby laying the groundwork for future empirical studies.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine features a central pyrazole ring substituted with a cyclohexyl group at the 5-position, an amino group at the 3-position, and a methyl group on one of the ring nitrogens. The precise location of the methyl group (N1 or N2) is critical for its chemical behavior and biological activity. Based on established synthetic routes and the greater thermodynamic stability of N1-substituted pyrazoles, the N1-methyl isomer is the more probable and focused-upon structure in this guide.
Table 1: Predicted Physicochemical Properties of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine
| Property | Predicted Value | Source |
| Molecular Formula | C10H17N3 | - |
| Molecular Weight | 179.26 g/mol | - |
| XLogP3 | 2.1 | PubChem (CID 83696183) for hydrochloride salt[11] |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 2 | - |
| Topological Polar Surface Area | 41.5 Ų | - |
| SMILES | CN1C(=CC(=N1)N)C2CCCCC2 | PubChem (CID 83696183) for hydrochloride salt[11] |
| InChI | InChI=1S/C10H17N3/c1-13-9(7-10(11)12-13)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,11,12) | PubChem (CID 83696183) for hydrochloride salt[11] |
Note: The predicted values are based on the structure of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine and may vary slightly from experimental values.
Proposed Synthetic Pathway
Step 1: Synthesis of 5-cyclohexyl-1H-pyrazol-3-amine (Intermediate 2)
The most versatile and widely used method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[12][13] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.
Experimental Protocol:
-
Preparation of 3-cyclohexyl-3-oxopropanenitrile (1): To a solution of ethyl cyclohexanecarboxylate in anhydrous toluene, add sodium hydride portion-wise at 0°C. Then, add acetonitrile dropwise and stir the reaction mixture at room temperature overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography to obtain 3-cyclohexyl-3-oxopropanenitrile.
-
Cyclization with Hydrazine Hydrate: To a solution of 3-cyclohexyl-3-oxopropanenitrile (1) in ethanol, add hydrazine hydrate. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 5-cyclohexyl-1H-pyrazol-3-amine (2). Purify the product by recrystallization or column chromatography.
Step 2: N1-Selective Methylation of 5-cyclohexyl-1H-pyrazol-3-amine (2)
The regioselective N-methylation of unsymmetrically substituted pyrazoles is a significant challenge, often yielding a mixture of N1 and N2 isomers.[14][15] Traditional methylating agents like methyl iodide or dimethyl sulfate typically offer poor selectivity.[15] A recently developed method utilizing sterically bulky α-halomethylsilanes as masked methylating reagents provides a highly selective route to N1-methylated pyrazoles.[14]
Experimental Protocol:
-
N-Silylation: To a solution of 5-cyclohexyl-1H-pyrazol-3-amine (2) in anhydrous acetonitrile, add a suitable base such as potassium carbonate. Then, add a sterically bulky α-halomethylsilane (e.g., (chloromethyl)trimethylsilane) and stir the reaction at room temperature for 2-4 hours. Monitor the formation of the silylated intermediate by TLC or LC-MS.
-
Protodesilylation: Upon completion of the N-silylation step, add a fluoride source such as tetrabutylammonium fluoride (TBAF) solution and water to the reaction mixture. Heat the mixture to 60°C and stir for 2-4 hours to effect the protodesilylation.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine (3).
Caption: Proposed two-step synthesis of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.
Potential Biological Activity and Therapeutic Applications
The aminopyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[8][10] The amino group at the 3-position and the adjacent pyrazole nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[11]
Kinase Inhibition
The structural features of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine suggest its potential as a kinase inhibitor. The N-methyl group can provide steric hindrance that may influence selectivity towards specific kinases.[11] The bulky and lipophilic cyclohexyl group at the 5-position can occupy a hydrophobic pocket within the kinase active site, potentially enhancing potency and selectivity.[11]
Several classes of kinases could be potential targets, including:
-
Cyclin-Dependent Kinases (CDKs): Aminopyrazole-based compounds have been developed as potent inhibitors of CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer.[7][8][9]
-
c-Jun N-terminal Kinases (JNKs): Aminopyrazoles have shown high potency and selectivity for JNKs, which are involved in inflammatory and neurodegenerative diseases.[11]
-
p38 MAP Kinase: The aminopyrazole scaffold has been utilized to develop inhibitors of p38 MAP kinase, a key mediator of the inflammatory response.[16]
Caption: Hypothetical mechanism of action as a kinase inhibitor.
Other Potential Applications
Given the broad biological activities of pyrazole derivatives, 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine could also be explored for other therapeutic applications, including:
-
Anti-inflammatory: Due to its potential to inhibit inflammatory kinases.[16][17]
-
Anticancer: Through inhibition of cancer-related kinases.[1][10]
-
Antimicrobial: As many pyrazole derivatives exhibit antibacterial and antifungal properties.[5]
Future Research Directions
The information presented in this guide is largely predictive and necessitates experimental validation. Key areas for future research include:
-
Synthesis and Characterization: Execution of the proposed synthetic route and unambiguous structural characterization of the final compound using modern analytical techniques (NMR, MS, X-ray crystallography).
-
Physicochemical Profiling: Experimental determination of key physicochemical properties such as solubility, pKa, and lipophilicity.
-
In Vitro Biological Evaluation: Screening of the compound against a panel of kinases to identify primary targets and determine its potency and selectivity. Evaluation of its activity in relevant cell-based assays to assess its therapeutic potential for cancer, inflammation, or other diseases.
-
In Vivo Studies: If promising in vitro activity is observed, further investigation in animal models is warranted to evaluate its efficacy, pharmacokinetics, and safety profile.
Conclusion
5-cyclohexyl-N-methyl-1H-pyrazol-3-amine represents a novel chemical entity with considerable, yet unexplored, potential in drug discovery. By leveraging the well-documented properties of the aminopyrazole scaffold, this guide has provided a comprehensive theoretical framework for its synthesis, properties, and potential biological activities. The proposed synthetic pathway offers a practical starting point for its chemical synthesis, and the projected kinase inhibitory activity highlights a promising avenue for therapeutic development. It is our hope that this guide will serve as a catalyst for further research into this intriguing molecule, ultimately unlocking its full therapeutic potential.
References
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. National Institutes of Health. [Link]
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health. [Link]
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 163-184. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. [Link]
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. OUCI. [Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [unige.iris.cineca.it]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]
- 5. academicstrive.com [academicstrive.com]
- 6. jchr.org [jchr.org]
- 7. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 11. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 17. mdpi.com [mdpi.com]
